molecular formula C21H19FN2O B12624425 5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-93-9

5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12624425
CAS No.: 918645-93-9
M. Wt: 334.4 g/mol
InChI Key: WWQWPLDEULNUJX-UHFFFAOYSA-N
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Description

5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline moiety fused with a dihydroquinoline ring, and a fluorine atom attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a quinoline derivative, followed by the introduction of the fluorine atom through electrophilic fluorination. The final step often involves cyclization to form the dihydroquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2H-quinolin-2-one: Similar structure but lacks the additional methyl groups.

    3,4-Dihydro-2H-pyran: Contains a similar dihydro ring but with different heteroatoms.

    Flumioxazin: A herbicide with a similar fluorinated quinoline structure.

Uniqueness

5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific arrangement of the quinoline and dihydroquinoline rings, along with the presence of the fluorine atom

Properties

CAS No.

918645-93-9

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

5-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C21H19FN2O/c1-13-20(25)24(15-11-14-7-4-5-9-17(14)23-12-15)18-10-6-8-16(22)19(18)21(13,2)3/h4-13H,1-3H3

InChI Key

WWQWPLDEULNUJX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(C1(C)C)C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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